![molecular formula C19H18ClN3O2S B2479190 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide CAS No. 946320-77-0](/img/structure/B2479190.png)
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as CP-31398 and has been shown to have promising effects on cancer cell growth and survival. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The chemical structure of interest shows similarities to compounds known for their reactivity and potential use in synthesizing new heterocyclic compounds with biological activities. For instance, derivatives of similar structural families have been synthesized and evaluated for their antimicrobial and antifungal properties. Compounds exhibiting such properties are often studied for their potential as new therapeutic agents, contributing to the field of medicinal chemistry and drug discovery. For example, studies have shown the synthesis of chloropyridazine derivatives with notable in-vitro antibacterial activity against Gram-positive, Gram-negative bacteria, and fungi (Kassab et al., 2002), and the synthesis of new heterocyclic compounds with expected biological activity (Sayed et al., 2003).
Synthesis of Heterocyclic Compounds
The structural scaffold of the compound is conducive to the synthesis of diverse heterocyclic compounds, essential in various fields of chemical research. Heterocyclic compounds form the backbone of many pharmaceuticals, agrochemicals, and other industrial products. For instance, the synthesis of novel heterocyclic inhibitors of matrix metalloproteinases (Schröder et al., 2001) showcases the importance of such compounds in therapeutic contexts.
Pharmaceutical Applications
The synthesis of heterocyclic compounds, which share structural similarities with the mentioned compound, has implications in the pharmaceutical industry. For example, novel series of compounds have been synthesized and evaluated for their potential as dipeptidyl peptidase IV inhibitors, showcasing the compound's relevance in the context of diabetes management (Nitta et al., 2012).
Analytical and Structural Chemistry
The compound's structure is also significant in analytical and structural chemistry. Studies involving the synthesis, crystal structure determination, and evaluation of molecular interactions provide insights into the physicochemical properties and stability of such compounds. For example, the synthesis and crystal structure of a related compound, 4-tert-Butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium Chloride, have been reported, contributing to our understanding of molecular structures and their interactions (Xia et al., 2009).
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-15-7-5-14(6-8-15)17-9-10-19(25)23(22-17)11-1-4-18(24)21-13-16-3-2-12-26-16/h2-3,5-10,12H,1,4,11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGOHIFNIOOIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.